Iodophenylisopropylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

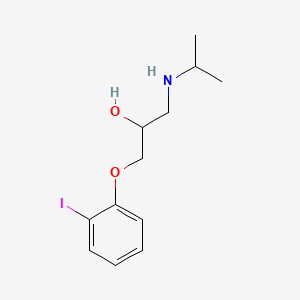

Iodophenylisopropylamine is an organic compound that features a benzene ring substituted with an iodine atom and a hydroxy-isopropylaminopropoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Iodophenylisopropylamine typically involves the following steps:

Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2-iodophenol, which can be synthesized from aniline via the diazotization reaction.

Substitution Reaction: The intermediate 2-iodophenol undergoes a substitution reaction with 3-isopropylaminopropanol in the presence of a suitable base, such as sodium hydroxide, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Iodophenylisopropylamine can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of azides, nitriles, or other substituted products.

Aplicaciones Científicas De Investigación

Pharmacological Research

Serotonin Receptor Interaction

Iodophenylisopropylamine and its derivatives are extensively studied for their agonistic effects on serotonin receptors, particularly the 5-HT2A and 5-HT2B receptors. Research indicates that these compounds can be used as fluorescent probes to visualize receptor activity in live cells, providing insights into receptor dynamics and ligand binding mechanisms. For instance, a study demonstrated the successful development of fluorescent ligands that exhibited high affinity for the 5-HT2B receptor, which are valuable for mapping ligand binding sites and understanding receptor internalization processes .

Case Study: Autoradiographic Localization

In a notable study, the binding sites for both R and S enantiomers of DOI were identified in rat brains using autoradiography. This research highlighted the potential of this compound as a tool for studying serotonergic signaling pathways and receptor localization . The findings suggest that these compounds could facilitate further exploration of neurological disorders linked to serotonin dysregulation.

Imaging Techniques

Positron Emission Tomography (PET)

The compound has been explored for use in imaging techniques such as positron emission tomography (PET). Its ability to specifically label the high-affinity state of serotonin receptors makes it a candidate for developing radioligands that can be used in clinical settings to study psychiatric disorders . The application of this compound in PET imaging could enhance diagnostic capabilities and contribute to personalized medicine approaches.

Cancer Research

Iodine Uptake Studies

this compound derivatives have been investigated for their role in iodine uptake in cancer models. A study involving transgenic adenocarcinoma of the mouse prostate (TRAMP) demonstrated how iodine supplementation influenced tumor growth and apoptosis rates. Although iodine did not prevent cancer progression, it was shown to affect cellular mechanisms related to tumor growth, indicating a complex interaction between iodine metabolism and cancer biology .

Fluorescent Probes Development

The development of fluorescent probes based on this compound has opened new avenues in molecular imaging. These probes allow researchers to visualize receptor activity in real-time within living organisms, providing critical data on receptor dynamics that traditional methods cannot achieve. For example, fluorescently tagged amides derived from this compound were evaluated for their binding affinities at various serotonin receptor subtypes, revealing structure-activity relationships that inform future drug design .

Mecanismo De Acción

The mechanism of action of Iodophenylisopropylamine involves its interaction with specific molecular targets and pathways. The hydroxy and isopropylaminopropoxy groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2-Iodophenol: A precursor in the synthesis of Iodophenylisopropylamine.

3-Isopropylaminopropanol: Another precursor used in the synthesis.

Iodobenzene: A simpler analog with only an iodine atom substituted on the benzene ring.

Uniqueness

This compound is unique due to the presence of both the hydroxy-isopropylaminopropoxy group and the iodine atom, which confer distinct chemical and biological properties

Propiedades

Número CAS |

5741-21-9 |

|---|---|

Fórmula molecular |

C12H18INO2 |

Peso molecular |

335.18 g/mol |

Nombre IUPAC |

1-(2-iodophenoxy)-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C12H18INO2/c1-9(2)14-7-10(15)8-16-12-6-4-3-5-11(12)13/h3-6,9-10,14-15H,7-8H2,1-2H3 |

Clave InChI |

XENNQBSSNCXOLC-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC=C1I)O |

SMILES canónico |

CC(C)NCC(COC1=CC=CC=C1I)O |

Sinónimos |

2-(2-hydroxy-3-isopropylaminopropoxy)iodobenzene 2-(2-hydroxy-3-isopropylaminopropoxy)iodobenzene hydrochloride 2-(2-hydroxy-3-isopropylaminopropoxy)iodobenzene, (+-)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.